molecular formula C20H18BrN3O3 B2776099 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 877623-01-3

2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B2776099
CAS No.: 877623-01-3
M. Wt: 428.286
InChI Key: XSAWELKDHXFXAG-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 2-position with an amino group, at the 4-position with a 2-bromophenoxy moiety, and at the 5-position with a methallyloxy (2-methylprop-2-en-1-yl) phenol group. The bromophenoxy group may enhance steric and electronic interactions, while the methallyloxy substituent could improve lipophilicity and bioavailability .

Properties

IUPAC Name

2-[2-amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3/c1-12(2)11-26-13-7-8-14(16(25)9-13)19-18(10-23-20(22)24-19)27-17-6-4-3-5-15(17)21/h3-10,25H,1,11H2,2H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAWELKDHXFXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3Br)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic molecule with potential biological activities. Its structure includes a pyrimidine ring, which is often associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications based on available research.

Chemical Structure

The molecular formula of the compound is C23H22BrN3O3C_{23}H_{22}BrN_3O_3. The key structural features include:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms that contributes to the compound's reactivity and biological activity.
  • Bromophenoxy group : Enhances lipophilicity, potentially improving membrane permeability.
  • Allyl ether : May contribute to unique mechanisms of action in biological systems.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.

Case Study: Inhibition of BRAF(V600E)

A notable study demonstrated that derivatives of pyrimidine compounds showed strong inhibitory activity against the BRAF(V600E) mutation, a common target in melanoma treatment. The compound's structural similarities suggest it could also exhibit this activity, warranting further investigation.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The anti-inflammatory activity is typically attributed to the modulation of cytokine release and inhibition of pathways such as NF-kB.

Antimicrobial Properties

The biological evaluation of related compounds has shown promising results against various bacterial strains. For instance, studies indicate that certain brominated derivatives display enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryModulation of cytokines
AntimicrobialDisruption of bacterial membranes

Case Studies

  • Antitumor Efficacy in Breast Cancer :
    • A study investigated the effects of similar pyrazole derivatives on breast cancer cells (MCF-7 and MDA-MB-231). Results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity and potential synergistic effects when combined with conventional chemotherapy agents like doxorubicin.
  • Inflammatory Response Modulation :
    • Research has shown that certain pyrimidine derivatives can significantly reduce inflammation markers in animal models, suggesting their potential as therapeutic agents in inflammatory diseases.

Scientific Research Applications

Overview

The compound 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a pyrimidine derivative known for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring both amino and phenolic groups, allows it to interact with various biological targets, making it a subject of interest for developing therapeutic agents.

The compound has demonstrated several biological activities, primarily attributed to its ability to:

  • Inhibit Enzymatic Activity : It selectively inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes. This inhibition can lead to potential anti-inflammatory effects, making it relevant for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Modulate Signaling Pathways : The compound affects various cellular signaling pathways, which may alter cell behavior and contribute to its therapeutic effects .
  • Induce Apoptosis : Research indicates that it may trigger programmed cell death in certain cancer cells, highlighting its potential in oncology .

Medicinal Chemistry

The compound's ability to inhibit specific enzymes makes it a candidate for drug development aimed at treating inflammatory diseases and cancer. Its unique structural features allow for modifications that can enhance potency and selectivity.

Antioxidant Properties

Preliminary studies suggest that the compound exhibits antioxidant activity, which could protect against oxidative stress-related diseases. This property expands its potential applications beyond anti-inflammatory effects to include neuroprotection and cardioprotection .

Case Studies and Research Findings

  • Cyclooxygenase Inhibition : A study focused on the selectivity of this compound towards COX enzymes revealed that it could serve as a lead compound for designing new anti-inflammatory agents with reduced side effects compared to traditional NSAIDs .
  • Cancer Cell Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, indicating its potential use as an anticancer agent. Further research is needed to explore its efficacy in vivo .
  • Antioxidant Activity Assessment : Research assessing the antioxidant properties of the compound indicated a significant reduction in oxidative stress markers in treated cells, suggesting its potential role as a protective agent against oxidative damage .

Comparison with Similar Compounds

BH26527 ()

  • Structure: 2-[2-Amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol
  • Key Differences :
    • Substitution at the benzyloxy group: BH26527 has a 2-chloro-4-fluorobenzyl group vs. methallyloxy in the target compound.
    • Impact : The chloro-fluorobenzyl group increases molecular weight (516.75 g/mol vs. ~445 g/mol for the target) and may enhance halogen bonding but reduce metabolic stability compared to the methallyl group.

PPMP ()

  • Structure: 2-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
  • Key Differences :
    • Core heterocycle: Pyrazole vs. pyrimidine.
    • Substituents: PPMP has a 3,4-dimethoxyphenyl group on the pyrazole.
  • Activity : PPMP is a tubulin-depolymerizing agent with potent antiproliferative effects in esophageal cancer cells (IC50 values: 16–62 nM). The shared methallyloxy group suggests similar pharmacokinetic advantages, but the pyrimidine core in the target compound may offer distinct binding modes .

Compound 97 ()

  • Structure: 2-(2-amino-5-(1-ethyl-1H-indol-5-yl)pyrimidin-4-yl)phenol
  • Key Differences: 5-position substitution: Indolyl group vs. bromophenoxy.
  • Activity: Inhibits tubulin polymerization (IC50 = 0.79 μM) and arrests the cell cycle at G2/M. The bromophenoxy group in the target compound may enhance π-π stacking or hydrogen bonding compared to the indolyl group .

AP-NP ()

  • Structure: 2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol
  • Key Differences: 5-position substitution: Naphthyl vs. bromophenoxy. Absence of methallyloxy group.
  • Activity: Binds to the hACE2-S protein complex (SARS-CoV-2) with low binding free energy (−42.3 kcal/mol). The bromophenoxy group in the target compound may provide stronger halogen interactions in viral targets .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C20H19BrN3O3 ~445 2-bromophenoxy, methallyloxy Hypothesized antiviral/anticancer -
BH26527 C23H16BrClFN3O3 516.75 2-bromophenoxy, chloro-fluorobenzyl Not specified
PPMP C21H22N2O4 366.41 Pyrazole, 3,4-dimethoxyphenyl Anticancer (IC50: 16–62 nM)
Compound 97 C19H17N3O 303.36 Indolyl, phenol Tubulin inhibition (IC50: 0.79 μM)
AP-NP C20H15N3O 313.35 Naphthyl, phenol hACE2-S binding (ΔG: −42.3 kcal/mol)

Table 2: Substituent Effects on Activity

Substituent Position Target Compound Analogs Biological Impact
Pyrimidine 5-position 2-bromophenoxy Indolyl (Compound 97) Enhanced halogen bonding vs. π-stacking
Phenol O-substituent Methallyloxy Chloro-fluorobenzyl (BH26527) Improved lipophilicity vs. increased halogen bonding
Core heterocycle Pyrimidine Pyrazole (PPMP) Altered binding to tubulin or viral targets

Research Findings and Implications

  • Structural Insights: The bromophenoxy group in the target compound may outperform naphthyl or indolyl groups in halogen-dependent target binding (e.g., viral proteins or tubulin) .
  • Pharmacokinetics : The methallyloxy group likely enhances membrane permeability compared to bulkier substituents like chloro-fluorobenzyl .
  • Synthetic Feasibility : Multi-step routes similar to and are plausible, though yields may vary with substituent complexity .

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